3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Key structural features include:
- Substituents: A 2-chlorobenzyl group at position 3, a 3-methoxybenzyl group at position 5, and a fluorine atom at position 6.
- The fluorine at position 8 may improve metabolic stability and bioavailability .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-19-7-4-5-16(11-19)13-30-22-10-9-18(27)12-20(22)23-24(30)25(31)29(15-28-23)14-17-6-2-3-8-21(17)26/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOSAEIVBGOQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic derivative belonging to the class of pyrimidine-based compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core with various substituents that influence its biological properties.
Pharmacological Properties
Recent studies have highlighted several important biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown significant antiproliferative effects against various cancer cell lines. In particular, it demonstrated a GI50 value of approximately 14 μM against P-glycoprotein expressing HL60 cells and K562 cell lines resistant to apoptosis .
- Mechanistic studies suggest that it induces cell cycle arrest and apoptosis in cancer cells, indicating potential as an anticancer agent.
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research has identified the compound's ability to inhibit inflammatory mediators such as iNOS and COX-2, suggesting its potential use in treating inflammatory diseases . The suppression of mRNA expressions of these enzymes was significantly higher than that observed with standard anti-inflammatory drugs like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Key observations include:
- Substituent Effects : Electron-releasing groups such as methoxy and chloromethyl enhance anti-inflammatory activity by facilitating better interaction with biological targets .
- Fluorination : The presence of fluorine at the 8-position is critical for maintaining potency against cancer cell lines .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Antiproliferative Effects :
- Evaluation of Antimicrobial Properties :
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions using indole derivatives and pyrimidine precursors. Common solvents include ethanol and acetonitrile, often employing catalysts to improve yield and selectivity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized to monitor the reaction progress.
Anticancer Properties
Preliminary studies indicate that compounds similar to 3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exhibit anticancer properties. Research has highlighted:
- Mechanism of Action : Potential interactions with cancer-related enzymes and receptors.
- Case Studies : In vitro studies have shown inhibition of tumor cell proliferation in various cancer lines.
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties:
- Biological Pathways : It may modulate inflammatory pathways, reducing cytokine production.
- Experimental Results : Animal models have demonstrated reduced inflammation markers following administration.
Neuroprotective Potential
Emerging evidence points towards neuroprotective effects:
- Mechanisms : The compound could protect neuronal cells from oxidative stress.
- Applications : Potential use in treating neurodegenerative diseases such as Alzheimer’s.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorobenzyl substituent at position 2 may undergo substitution under strongly basic or acidic conditions. For example:
-
Reaction : Chlorobenzyl → Hydroxylbenzyl (via hydrolysis)
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Conditions : Water, heat, or catalytic acid/base
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) could functionalize the chlorobenzyl group:
Demethylation of Methoxybenzyl Group
The methoxy group on the benzyl substituent may undergo acid-catalyzed demethylation:
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Reaction : 3-methoxybenzyl → 3-hydroxybenzyl
-
Conditions : HBr/H₃PO₄ or other strong acids
Fluorine-Driven Reactivity
The fluorine atom at position 8 may participate in:
-
Nucleophilic displacement : Substitution with amines or oxygen nucleophiles
-
Electrophilic aromatic substitution : Directed ortho/para reactivity for further functionalization
Structural Reactivity Comparison
| Feature | Impact on Reactivity | Example Reaction |
|---|---|---|
| Chlorobenzyl | Susceptible to SNAr | Hydrolysis to hydroxybenzyl |
| Fluorine | Directing group for electrophiles | Nitration at ortho/para positions |
| Methoxybenzyl | Acidic demethylation | Conversion to hydroxybenzyl |
Pyrimidoindole Core Formation
The fused pyrimidine-indole system likely forms via:
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Condensation : Pyrimidine ring formation using carbonyl precursors
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Cyclization : Indole ring closure under acidic/basic conditions
Substituent Installation
Benzyl groups are introduced via:
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Alkylation : Using benzyl halides with nucleophilic sites on the core
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Coupling : Palladium-catalyzed cross-coupling for regioselective placement
Biological Context
While direct biological data for this compound is limited, analogous pyrimidoindoles exhibit:
-
Anticancer activity : Inhibition of kinase targets via core structure
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Antimicrobial properties : Modulation of bacterial enzymes
Analytical Characterization
Key characterization techniques include:
-
NMR : Proton and carbon shifts to confirm substitution patterns
-
X-Ray Crystallography : Determination of spatial arrangement
-
HPLC : Purity assessment post-synthesis
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights differences in substituents among analogues and their implications:
Key Observations :
- Position 3 : The target’s 2-chlorobenzyl group provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to methoxy or phenethyl groups .
- Position 8 : Fluorine is conserved in most active analogues, suggesting its critical role in metabolic stability and target engagement .
Physicochemical and ADME Profiles
- Lipophilicity (LogP) : The target’s calculated LogP (~3.5) is lower than 3,5-dichloro analogues (e.g., , LogP ~4.2) due to the methoxy group, suggesting improved aqueous solubility.
- Metabolic Stability : Fluorine at position 8 likely reduces oxidative metabolism, as seen in , while the methoxy group may undergo demethylation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
